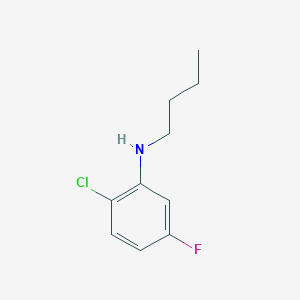

N-Butyl-2-chloro-5-fluoroaniline

CAS No.:

Cat. No.: VC20175219

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFN |

|---|---|

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | N-butyl-2-chloro-5-fluoroaniline |

| Standard InChI | InChI=1S/C10H13ClFN/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3 |

| Standard InChI Key | BILLFVHVOSRVBN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C(C=CC(=C1)F)Cl |

Introduction

Chemical Identity and Structural Properties

N-Butyl-2-chloro-5-fluoroaniline (C₁₀H₁₃ClFN, molecular weight: 201.67 g/mol) features a benzene ring substituted with chlorine at position 2, fluorine at position 5, and an N-butyl amine group. Its planar structure enhances binding affinity to biological targets, while the electron-withdrawing halogens influence reactivity in substitution reactions . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClFN |

| SMILES | CCCCNC1=C(C=CC(=C1)F)Cl |

| InChIKey | BILLFVHVOSRVBN-UHFFFAOYSA-N |

| Boiling Point | Not reported; estimated >200°C (based on analogous aniline derivatives) |

| Solubility | Low water solubility; miscible with organic solvents (e.g., DMSO, EtOAc) |

The compound’s stability under ambient conditions is attributed to the steric protection offered by the N-butyl group, which reduces oxidation susceptibility .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves nucleophilic aromatic substitution (NAS) of 2-chloro-5-fluoronitrobenzene with n-butylamine, followed by reduction (Scheme 1):

-

Nitration and Halogenation:

Chlorination and fluorination of nitrobenzene precursors yield 2-chloro-5-fluoronitrobenzene . -

Amine Coupling:

Reaction with n-butylamine in the presence of a palladium catalyst facilitates NAS, producing N-butyl-2-chloro-5-fluoronitrobenzene . -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) or hydrazine-mediated reduction converts the nitro group to an amine, yielding the final product .

Scheme 1:

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>97%). Process parameters such as temperature (80–100°C) and solvent selection (toluene or DMF) are critical to minimizing byproducts like dichloro derivatives .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

N-Butyl-2-chloro-5-fluoroaniline serves as a precursor for kinase inhibitors targeting cancer pathways. For example, its incorporation into quinoline-3-carboxamide scaffolds enhances potency against CFTR mutations, as demonstrated in clinical candidates like VX-770 (ivacaftor) . The compound’s fluorine atom improves metabolic stability by resisting cytochrome P450 oxidation .

Agrochemical Intermediates

In agrochemistry, derivatives of this compound exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. Fluorinated analogues show 5–100× higher peroxidizing phytotoxicity than non-fluorinated counterparts, enabling lower application doses .

Biological Activity and Toxicological Profile

Acute Toxicity

-

Skin/Irritation: Causes irritation (H315) and redness upon prolonged exposure .

-

Inhalation: May induce respiratory tract inflammation (H335) .

Future Directions

Research priorities include:

-

Developing enantioselective synthesis methods for chiral derivatives.

-

Exploring covalent inhibition mechanisms in kinase targets.

-

Assessing long-term environmental impacts through biodegradation studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume